Superior Diastereoselectivity in Samarium-Reformatsky Reaction vs. Evans Auxiliary
In a direct head-to-head comparison, the 4-isopropyl-5,5-dimethyloxazolidin-2-one SuperQuat auxiliary (4) demonstrated significantly higher diastereoselectivity than the corresponding Evans 4-isopropyloxazolidin-2-one auxiliary (1) in the samarium(II) iodide-mediated Reformatsky-type reaction with aldehydes [1]. Specifically, with isobutyraldehyde, the SuperQuat auxiliary achieved 98% diastereomeric excess (de) compared to a lower de value for the Evans auxiliary under identical conditions [1].
| Evidence Dimension | Diastereomeric excess (de) in Samarium-Reformatsky reaction with isobutyraldehyde |
|---|---|
| Target Compound Data | 98% de |
| Comparator Or Baseline | Evans 4-isopropyloxazolidin-2-one (auxiliary 1): lower de (specific value not reported but stated as 'higher than with 1') |
| Quantified Difference | Target compound achieves 98% de; comparator de is lower (magnitude of difference not explicitly quantified in available text) |
| Conditions | SmI₂-mediated Reformatsky-type reaction with isobutyraldehyde in THF |
Why This Matters
Higher diastereoselectivity directly reduces downstream purification burden and improves overall yield of the desired stereoisomer, a critical factor in cost-sensitive process chemistry and pharmaceutical intermediate manufacturing.
- [1] S. Fukuzawa, H. Matsuzawa and S. Yoshimitsu, 'Asymmetric Samarium-Reformatsky Reaction of Chiral α-Bromoacetyl-2-oxazolidinones with Aldehydes', J. Org. Chem., 2000, 65(6), 1702-1706. View Source
